molecular formula C19H27N5O3 B5614703 2-(3-methoxypropyl)-9-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one

2-(3-methoxypropyl)-9-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5614703
M. Wt: 373.4 g/mol
InChI Key: IBHHKZAIMLLRLZ-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of compounds that exhibit a variety of biological and chemical properties, making them of interest in various fields of research. The structure of the compound indicates the presence of a diazaspiro[5.5]undecan-3-one core, which is a feature associated with potential biological activity.

Synthesis Analysis

The synthesis of derivatives similar to the specified compound, particularly those involving the 3,9-diazaspiro[5.5]undecane framework, can be achieved through divergent synthetic routes. Key strategies include efficient Michael addition reactions, highlighting the versatility of this scaffold in introducing a wide range of substituents (Yang et al., 2008). Additionally, spirocyclization of pyridine substrates has been utilized for constructing substituted 3,9-diazaspiro[5.5]undecanes, indicating a method for the intricate synthesis of spiro compounds (Parameswarappa & Pigge, 2011).

properties

IUPAC Name

2-(3-methoxypropyl)-9-(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-14-16-17(20-13-21-18(16)27-22-14)23-9-6-19(7-10-23)5-4-15(25)24(12-19)8-3-11-26-2/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHHKZAIMLLRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=NC=NC(=C12)N3CCC4(CCC(=O)N(C4)CCCOC)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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